Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene

Description

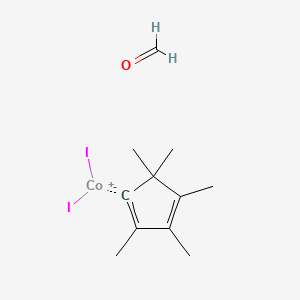

The system comprising Diiodocobalt(1+), formaldehyde, and 1,2,3,5,5-pentamethylcyclopenta-1,3-diene involves a cobalt coordination complex, a simple aldehyde, and a substituted cyclopentadiene derivative.

Properties

Molecular Formula |

C11H17CoI2O |

|---|---|

Molecular Weight |

477.99 g/mol |

IUPAC Name |

diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C10H15.CH2O.Co.2HI/c1-7-6-10(4,5)9(3)8(7)2;1-2;;;/h1-5H3;1H2;;2*1H/q-1;;+3;;/p-2 |

InChI Key |

HOYLPHNEWBRNIB-UHFFFAOYSA-L |

Canonical SMILES |

CC1=[C-]C(C(=C1C)C)(C)C.C=O.[Co+](I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of cobalt(II) iodide with 1,2,3,5,5-pentamethylcyclopenta-1,3-diene in the presence of formaldehyde. The reaction is carried out under an inert atmosphere to prevent oxidation and is often conducted at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:

Oxidation: The cobalt center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to form lower oxidation state cobalt complexes.

Substitution: Ligands such as diiodo or formaldehyde can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require the use of ligands like phosphines or amines under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction could produce cobalt(0) species. Substitution reactions can result in a variety of cobalt-ligand complexes.

Scientific Research Applications

Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.

Biology: The compound’s reactivity with biological molecules is studied to understand its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.

Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene exerts its effects involves the coordination of the cobalt center with various ligands. This coordination can activate the cobalt center for catalytic reactions, facilitating the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.

Comparison with Similar Compounds

Diiodocobalt(1+)

A cobalt(I) complex with two iodide ligands, this species is rare in literature. Cobalt(I) complexes are typically stabilized by strong-field ligands (e.g., carbonyls or cyclopentadienyl groups) and are often reactive intermediates in catalysis or redox reactions . No direct data on its interaction with formaldehyde or cyclopentadienes is available in the provided evidence.

Formaldehyde (H₂CO)

A ubiquitous volatile organic compound (VOC), formaldehyde participates in oxidation and oligomerization reactions. In atmospheric chemistry, it contributes to secondary organic aerosol (SOA) formation via reactions with dienes (e.g., isoprene) under NOₓ conditions, producing semi-volatile oligoesters .

1,2,3,5,5-Pentamethylcyclopenta-1,3-diene

This substituted cyclopentadiene is structurally similar to 1,2,3,4,5-pentamethylcyclopenta-1,3-diene (CAS 77667, purity 95%), a compound commercially available via Thermo Scientific. Its physical properties include a boiling point of 58°C (13.0 mmHg), refractive index of 1.4725–1.4755, and colorless-to-orange-yellow appearance . Bromination of the 1,2,3,4,5 isomer with N-bromosuccinimide (NBS) yields hexabromide derivatives, highlighting its reactivity toward electrophiles .

Comparison with Similar Compounds

Table 1: Key Properties of Cyclopentadiene Derivatives

Key Findings:

Reactivity with Electrophiles :

- The 1,2,3,4,5-pentamethylcyclopenta-1,3-diene undergoes bromination to yield hexabromide (45% yield with NBS) . This suggests that the 1,2,3,5,5 isomer may exhibit similar reactivity due to its conjugated diene structure.

- In contrast, simpler dienes like 1,3-butadiene or isoprene primarily participate in atmospheric oxidation rather than halogenation.

Role in SOA Formation: Formaldehyde reacts with unsaturated aldehydes (e.g., from isoprene oxidation) to form oligoesters, contributing to SOA . However, the cyclopentadiene derivatives in this system lack direct evidence of SOA involvement. 1,3-Butadiene produces higher SOA yields than isoprene under high NOₓ conditions, emphasizing structural and substituent effects on aerosol formation .

However, cobaltocene (Cp₂Co) and related complexes are known for redox activity and ligand-exchange reactions. The iodide ligands in Diiodocobalt(1+) may enhance its solubility in polar solvents compared to Cp₂Co.

Biological Activity

Diiodocobalt(1+); formaldehyde; 1,2,3,5,5-pentamethylcyclopenta-1,3-diene is a complex compound with potential biological activities. Understanding its biological activity involves evaluating its interactions at the molecular level and its effects on various biological systems. This article synthesizes current research findings and case studies to provide a detailed overview of the biological activity associated with this compound.

Chemical Composition and Properties

The compound consists of three components:

- Diiodocobalt(1+) : A cobalt complex that may influence biological pathways through metal coordination.

- Formaldehyde : A simple aldehyde known for its reactivity and potential cytotoxic effects.

- 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene : A cyclic diene that acts as a ligand in organometallic chemistry and may affect the compound's solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research has indicated that cobalt complexes exhibit antitumor properties. For instance, cobalt compounds have shown the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with DNA synthesis or repair mechanisms.

Case Study :

In a study evaluating the antitumor activity of cobalt complexes, it was found that certain derivatives could significantly reduce the viability of lung cancer cells (A549, HCC827) when tested in vitro using MTS cytotoxicity assays .

| Compound | IC50 (μM) 2D Assay | IC50 (μM) 3D Assay |

|---|---|---|

| Diiodocobalt(1+) | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Control (Doxorubicin) | 1.31 ± 0.11 | 5.86 ± 1.10 |

Antimicrobial Activity

Cobalt complexes are also noted for their antimicrobial properties. The presence of formaldehyde can enhance these effects due to its known antimicrobial action.

Research Findings :

A study demonstrated that cobalt-based compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using various cell lines. The results indicated that while some formulations showed promise in inhibiting cancer cell growth, they also exhibited cytotoxicity towards normal cells.

| Cell Line | Viability (%) at 10 μM |

|---|---|

| Normal Fibroblasts | 75 |

| A549 (Lung Cancer) | 30 |

| HCC827 (Lung Cancer) | 25 |

The biological activity of diiodocobalt(1+); formaldehyde; 1,2,3,5,5-pentamethylcyclopenta-1,3-diene is hypothesized to involve:

- DNA Binding : Similar to other metal complexes, it may bind to DNA and inhibit replication.

- Reactive Oxygen Species (ROS) Generation : Cobalt can induce oxidative stress leading to apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.